molecular formula C15H18Cl2N2O3 B1677825 Oxadiazon CAS No. 19666-30-9

Oxadiazon

Cat. No. B1677825
CAS RN: 19666-30-9
M. Wt: 345.2 g/mol
InChI Key: CHNUNORXWHYHNE-UHFFFAOYSA-N
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Description

Oxadiazon is a pre-emergent or early post-emergent oxadiazole herbicide . It is registered for commercial use on turf grown on golf courses and in apartment/condominium complexes, parks, athletic fields, playgrounds, and cemeteries . It is also used on sod farms and on conifer nurseries and landscapes .


Synthesis Analysis

A unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesized compounds were characterized by the FT-IR, LCMS, and NMR spectral techniques .


Molecular Structure Analysis

The molecular formula of Oxadiazon is C15H18Cl2N2O3 . Its molecular weight is 345.221 . The IUPAC Standard InChI is InChI=1S/C15H18Cl2N2O3/c1-8(2)21-12-7-11(9(16)6-10(12)17)19-14(20)22-13(18-19)15(3,4)5/h6-8H,1-5H3 .


Chemical Reactions Analysis

Oxadiazon exhibits a high persistence in soil with a DT50 from three to six months . It has a low water solubility (0.57 mg/L) and a strong adsorption on soil colloids and humus that confers a Koc in the range 1400-3200 mL/g . The degradation of the herbicide in different soils is low . Losses of oxadiazon by volatilization and leaching are considered negligible .


Physical And Chemical Properties Analysis

Oxadiazon is characterized by a high persistence in the soil with a DT50 from three to six months . It has a low water solubility (0.57 mg/L) and a strong adsorption on soil colloids and humus that confers a Koc in the range 1400-3200 mL/g .

Scientific Research Applications

Oxadiazon-Induced Liver Tumor Development in Mice

Oxadiazon (OX) is known to induce porphyria and liver tumors in rodents. The study by Kuwata et al. (2016) focused on the mechanisms of tumor development mediated by Oxadiazon, highlighting the roles of constitutive active/androstane receptor (CAR), peroxisome proliferator-activated receptor α (PPARα), and cytotoxicity. Their research suggested that these factors are involved in the development of liver tumors, indicating a complex interplay of biochemical pathways in response to Oxadiazon exposure (Kuwata et al., 2016).

Cardiac Toxicity in Zebrafish Embryos

Another study investigated the effects of Oxadiazon-Butachlor (OB) on cardiac development in zebrafish embryos. Huang et al. (2020) found that OB exposure led to significant cardiac damage, increasing oxidative stress and inhibiting the WNT signaling pathway. These findings suggest that Oxadiazon could have detrimental effects on aquatic life and potentially humans, emphasizing the importance of assessing herbicide toxicity beyond their intended use (Huang et al., 2020).

Effects on Phosphate Solubilizing Microorganisms and Persistence in Rice Fields

Das et al. (2003) conducted a field experiment to examine the impact of Oxadiazon on phosphate solubilizing microorganisms in rice fields. Their findings indicated that Oxadiazon application stimulated the population and activities of these microorganisms, thereby increasing phosphorus availability in the soil. The study also noted the persistence of Oxadiazon in the environment, with a half-life of 8.8 to 12 days, highlighting its environmental impact (Das et al., 2003).

Agronomic and Economic Implications

Research by Awan et al. (2015) on dry-seeded rice (DSR) systems revealed that Oxadiazon, when applied alone or sequentially with postemergence herbicides, significantly reduced weed density and biomass, positively affecting rice yield and growth parameters. This study underscores the importance of Oxadiazon in agricultural practices, particularly in managing weeds in DSR systems, while also considering the economic viability of herbicide applications (Awan et al., 2015).

Safety And Hazards

Oxadiazon is safe to use when applied according to label directions . When handling Oxadiazon, use proper personal protective equipment (PPE). Keep all people and animals away from the treated area during application and after application until dry .

Future Directions

The future of Oxadiazon in turfgrass systems has been discussed . The US EPA released the registration review decision which contains several changes including the requirement of post-application irrigation on all use sites as soon as possible on the same day of application, and all herbicide products including oxadiazon will become restricted use pesticides for use by certified applicators only .

properties

IUPAC Name

5-tert-butyl-3-(2,4-dichloro-5-propan-2-yloxyphenyl)-1,3,4-oxadiazol-2-one
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InChI

InChI=1S/C15H18Cl2N2O3/c1-8(2)21-12-7-11(9(16)6-10(12)17)19-14(20)22-13(18-19)15(3,4)5/h6-8H,1-5H3
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InChI Key

CHNUNORXWHYHNE-UHFFFAOYSA-N
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Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)N2C(=O)OC(=N2)C(C)(C)C)Cl)Cl
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Molecular Formula

C15H18Cl2N2O3
Record name OXYDIAZON
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DSSTOX Substance ID

DTXSID3024239
Record name Oxadiazon
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Molecular Weight

345.2 g/mol
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Physical Description

Oxydiazon is a crystalline solid. Used as an herbicide., White odorless solid; [Merck Index]
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Solubility

Solubility in methanol, ethanol ca 100, cyclohexane 200, acetone, isophorone, methyl ethyl ketone, carbon tetrachloride ca 600, toluene, benzene, chloroform ca 1000 (all in g/l, 20 °C), Soluble in solvents, In water, 0.7 mg/l @ 24 °C
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Density

1.26 mg/l
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Vapor Pressure

0.00000011 [mmHg], 1.15X10-7 mm Hg @ 22 °C
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Product Name

Oxadiazon

Color/Form

White crystals, Colorless crystals

CAS RN

19666-30-9
Record name OXYDIAZON
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Record name 3-[2,4-dichloro-5-(1-methylethoxy)phenyl]-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one
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Melting Point

90 °C
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Synthesis routes and methods

Procedure details

3-isopropyl-2,1,3-benzothiaziadinone-4,2,2-dioxide; 2-(α-naphthoxy)-N,N-diethylpropionamide; 3-amino-2,5-dichlorobenzoic acid; 4-(2,4-dichlorobenzoyl)-1,3-dimethylpyrazol-5-yl-p-toluene sulfonate; 2-chloro-N-[(4-methoxy-6-methyl-1,3,5-triazine-2-yl)aminocarbonyl]benzenesulfonamide; methyl 2-[(4,6-dimethoxypyrimidin-2-yl)aminocarbonylaminosulfonylmethyl]benzoate; N-(1-methyl-1-phenylethyl)-2-bromo-3,3-dimethylbutanamide; 2-[1-(N-allyloxyamino)butylidene]-4-methoxycarbonyl-5,5-dimethylcylohexane-1,3-dione sodium salt; 2-[1-(ethoxyimino)butyl]-5-(2-ethylthiopropyl)-3-hydroxy-2-cyclohexan-1-one; etc.
[Compound]
Name
3-isopropyl-2,1,3-benzothiaziadinone-4,2,2-dioxide
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4-(2,4-dichlorobenzoyl)-1,3-dimethylpyrazol-5-yl-p-toluene sulfonate
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Reaction Step Seven
Name
2-[1-(N-allyloxyamino)butylidene]-4-methoxycarbonyl-5,5-dimethylcylohexane-1,3-dione sodium salt
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0 (± 1) mol
Type
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Reaction Step Eight
[Compound]
Name
2-[1-(ethoxyimino)butyl]-5-(2-ethylthiopropyl)-3-hydroxy-2-cyclohexan-1-one
Quantity
0 (± 1) mol
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Reaction Step Nine

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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